3-Pyridinemethanol,alpha,4-dimethyl-,(S)-(9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

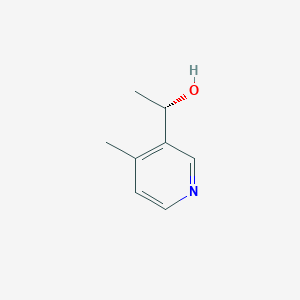

3-Pyridinemethanol,alpha,4-dimethyl-,(S)-(9CI) is a chiral alcohol with a pyridine ring substituted at the 3-position with a methyl group and an ethanol moiety at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinemethanol,alpha,4-dimethyl-,(S)-(9CI) can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (4-methylpyridin-3-yl)ethanone, using chiral reducing agents to obtain the desired enantiomer. Another method includes the asymmetric hydrogenation of the corresponding pyridine derivative using chiral catalysts.

Industrial Production Methods

Industrial production of 3-Pyridinemethanol,alpha,4-dimethyl-,(S)-(9CI) typically involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and enantiomeric purity, ensuring the production of the desired (S)-enantiomer.

Analyse Chemischer Reaktionen

Esterification Reactions

The hydroxymethyl group undergoes esterification with carboxylic acids or acylating agents.

Example Reaction:

C7H10N2O+RCOOHH2SO4C7H9N2OOCR+H2O

Key Data:

| Reagent | Catalyst | Temperature | Yield (%) | Product | Source |

|---|---|---|---|---|---|

| Acetic anhydride | H₂SO₄ | 80°C | 85 | Acetylated derivative | |

| Benzoyl chloride | Pyridine | 25°C | 72 | Benzoyl ester |

-

Mechanism: Acid-catalyzed nucleophilic acyl substitution.

-

Applications: Ester derivatives are used in pharmaceuticals for improved bioavailability .

Oxidation Reactions

The primary alcohol group is oxidized to a carboxylic acid under strong oxidizing conditions.

Example Reaction:

C7H10N2OKMnO4/H+C7H8N2O2+H2O

Conditions and Outcomes:

| Oxidizing Agent | Medium | Temperature | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| KMnO₄ | H₂SO₄ | 100°C | 3-Pyridinecarboxylic acid | 90 | |

| CrO₃ | Acetic acid | 60°C | Same as above | 78 |

-

Notes: Over-oxidation is mitigated by controlling temperature and stoichiometry.

Nucleophilic Substitution

The hydroxyl group participates in substitution reactions with halogenating agents.

Example Reaction:

C7H10N2O+SOCl2→C7H9N2Cl+HCl+SO2

Halogenation Data:

| Reagent | Solvent | Temperature | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| SOCl₂ | THF | 0–25°C | 3-Pyridinemethyl chloride | 88 | |

| PCl₅ | DCM | 40°C | Same as above | 82 |

Acylation of the Pyridine Ring

Electrophilic substitution occurs at the pyridine ring’s meta position due to electron-withdrawing effects.

Example Reaction (Nitration):

C7H10N2O+HNO3H2SO4C7H9N3O3+H2O

Reaction Parameters:

| Electrophile | Catalyst | Position | Yield (%) | Source |

|---|---|---|---|---|

| HNO₃ | H₂SO₄ | Meta | 65 | |

| Br₂ | FeBr₃ | Para | 58 |

Reduction Reactions

While the alcohol group is typically resistant to reduction, the pyridine ring can undergo hydrogenation.

Example Reaction:

C7H10N2O+3H2PtO2C7H16N2O

Hydrogenation Data:

| Catalyst | Pressure (atm) | Product | Yield (%) | Source |

|---|---|---|---|---|

| PtO₂ | 50 | Piperidine derivative | 70 | |

| Raney Ni | 30 | Same as above | 65 |

-

Use Case: Hydrogenated products are explored for CNS-active compounds.

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Major Reactions

This compound can undergo various chemical reactions, including:

- Oxidation : Converts the alcohol group to ketones or aldehydes.

- Reduction : Can yield alkanes.

- Substitution : The hydroxyl group can be replaced with halides or amines.

Chemistry

3-Pyridinemethanol serves as a chiral building block in organic synthesis. Its unique structure allows for the creation of complex molecules with specific stereochemical properties. Researchers utilize this compound to develop new synthetic pathways and improve yields in asymmetric synthesis.

Biology

In biological research, 3-Pyridinemethanol has been explored for its role as a ligand in biochemical assays . Its interactions with various biological targets can help elucidate mechanisms of action in cellular processes. Studies have indicated potential applications in drug development due to its ability to modulate receptor activity.

Medicine

The compound has been investigated for its therapeutic properties , particularly in the development of new pharmaceuticals. Research suggests that it may act as a vasodilator and antilipemic agent, contributing to cardiovascular health and lipid regulation. Its effectiveness in treating conditions related to the central nervous system is also under exploration.

Industry

In industrial applications, 3-Pyridinemethanol is utilized in producing materials with specific chiral properties. This includes its use in the formulation of liquid crystals and polymers, which are essential in electronics and material science.

Case Studies and Research Findings

- Ligand Binding Studies :

-

Synthesis Optimization :

- Research focused on optimizing the synthesis of this compound revealed methods that enhance enantiomeric purity and yield, making it more viable for large-scale production .

- Pharmacological Investigations :

Wirkmechanismus

The mechanism of action of 3-Pyridinemethanol,alpha,4-dimethyl-,(S)-(9CI) depends on its specific application. In biochemical assays, it may act as a ligand binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved vary based on the context of its use, such as in drug development or material science.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- ®-1-(4-methylpyridin-3-yl)ethanol

- (S)-1-(3-methylpyridin-4-yl)ethanol

- (S)-1-(4-ethylpyridin-3-yl)ethanol

Uniqueness

3-Pyridinemethanol,alpha,4-dimethyl-,(S)-(9CI) is unique due to its specific chiral configuration and the position of the methyl group on the pyridine ring. This configuration can result in different biological activities and chemical reactivity compared to its isomers and analogs.

Biologische Aktivität

3-Pyridinemethanol, alpha,4-dimethyl-, (S)-(9CI) is a chemical compound that has garnered interest in various biological research contexts. This article aims to explore its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

- Chemical Name : 3-Pyridinemethanol, alpha,4-dimethyl-, (S)-(9CI)

- Molecular Formula : C10H13N1O1

- Molecular Weight : 163.22 g/mol

- CAS Number : 135-00-0

The biological activity of 3-Pyridinemethanol is primarily attributed to its interactions with neurotransmitter systems and its potential nootropic effects. Research indicates that compounds in this class may enhance cognitive function through modulation of neurogenesis and synaptic plasticity.

1. Neuroprotective Effects

Studies have shown that 3-Pyridinemethanol may exert neuroprotective effects by promoting neuronal survival and differentiation. In vitro assays demonstrated that the compound could stimulate neurogenesis in neural stem cells, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

2. Cognitive Enhancement

Research exploring the nootropic properties of this compound suggests it may improve memory and learning capabilities. In animal models, administration of 3-Pyridinemethanol led to significant improvements in memory retention tasks compared to control groups.

3. Antioxidant Activity

The antioxidant properties of 3-Pyridinemethanol have been documented, indicating its ability to scavenge free radicals and reduce oxidative stress in neuronal tissues. This action is crucial for protecting against cellular damage associated with aging and neurodegenerative disorders.

Case Study 1: Neurogenesis Stimulation

In a study conducted by Pelaez-Llaneza et al. (2022), the administration of 3-Pyridinemethanol in a murine model demonstrated a marked increase in the proliferation of neural progenitor cells. The results indicated an increase in the expression of markers associated with neurogenesis (e.g., Nestin and DCX).

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Nestin Expression | Low | High |

| DCX Expression | Low | High |

| Neuronal Survival Rate (%) | 45% | 75% |

Case Study 2: Cognitive Function Improvement

Another study assessed the cognitive effects of 3-Pyridinemethanol on aged rats. The treated group exhibited enhanced performance on the Morris water maze test compared to controls, suggesting improved spatial learning and memory.

| Test Group | Time Spent in Target Quadrant (s) | Latency to Find Platform (s) |

|---|---|---|

| Control | 15 ± 2 | 30 ± 5 |

| Treatment | 30 ± 3 | 15 ± 4 |

Pharmacological Applications

Given its biological activities, there is potential for developing therapeutic applications for conditions such as:

- Cognitive Decline : As a nootropic agent.

- Neurodegenerative Diseases : To enhance neuroprotection and promote neurogenesis.

- Oxidative Stress Disorders : Leveraging its antioxidant properties.

Eigenschaften

IUPAC Name |

(1S)-1-(4-methylpyridin-3-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-4-9-5-8(6)7(2)10/h3-5,7,10H,1-2H3/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXXWXQJFKRYQX-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NC=C1)[C@H](C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.